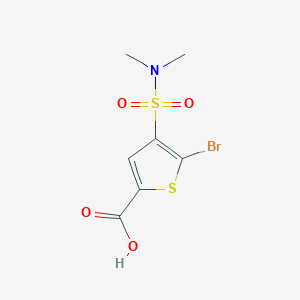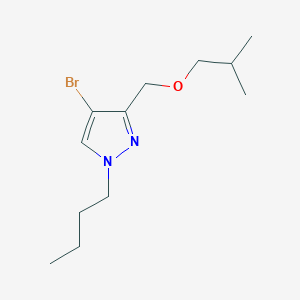
4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its potential anticancer activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole. One area of research is the development of new anticancer agents based on this compound. Researchers can explore the structure-activity relationship of this compound and its derivatives to identify compounds with improved anticancer activity and reduced toxicity. Another area of research is the development of new pesticides based on this compound. Researchers can explore the potential of this compound and its derivatives as a starting material for the synthesis of novel pesticides with improved efficacy and reduced environmental impact. Additionally, researchers can explore the potential of this compound and its derivatives in the development of new materials with potential applications in optoelectronics and photovoltaics.
Synthesis Methods
There are several methods for synthesizing 4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole, including the reaction of 4-bromo-1-butylpyrazole with isobutyraldehyde in the presence of a base or acid catalyst. Another method involves the reaction of 4-bromo-1-butylpyrazole with isobutyl chloroformate and methanol. The yield and purity of the synthesized compound depend on the method used and the conditions of the reaction.
Scientific Research Applications
4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole has been used in several scientific research studies, including the development of new drugs, pesticides, and materials. It has been shown to have potential anticancer activity and has been used as a starting material for the synthesis of novel anticancer agents. It has also been used as a key intermediate in the synthesis of pyrazole-based pesticides. Additionally, it has been used in the synthesis of new materials with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
4-bromo-1-butyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-5-6-15-7-11(13)12(14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEPOUDHEVRVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)
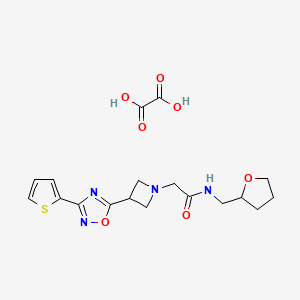
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)
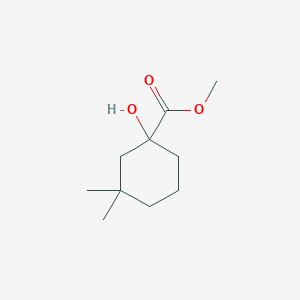
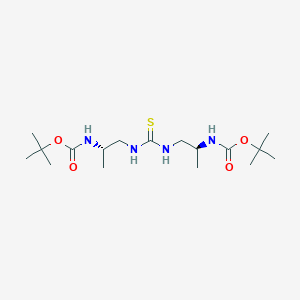

![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)


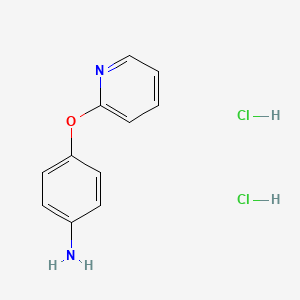
![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)
![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)
